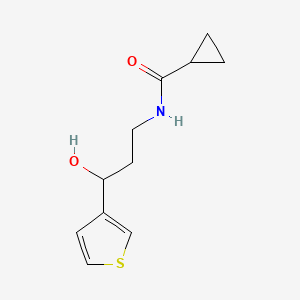

N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopropanecarboxamide

Beschreibung

N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a hydroxypropyl linker and a thiophene-3-yl substituent. The cyclopropane ring confers conformational rigidity, while the thiophene moiety may enhance π-π interactions in biological targets.

Eigenschaften

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-10(9-4-6-15-7-9)3-5-12-11(14)8-1-2-8/h4,6-8,10,13H,1-3,5H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDVFXHIQFPPMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopropanecarboxamide typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

Attachment of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative and a suitable catalyst.

Introduction of the Hydroxyl Group: The hydroxyl group can be added via a hydroxylation reaction, often using an oxidizing agent like osmium tetroxide or a similar reagent.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products Formed

Oxidation: Formation of a carbonyl group.

Reduction: Formation of an amine.

Substitution: Halogenated or nitrated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopropanecarboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Cyclopropanecarboxamide Derivatives with Heterocyclic Substituents

Key Compounds :

- N-(4-(1-((2-Aminoethyl)sulfonyl)-2,5-dihydro-1H-pyrrol-3-yl)-pyridin-2-yl)cyclopropanecarboxamide Hydrochloride (19): Features a pyridine-sulfonyl-pyrrolidine substituent, molecular weight 372.87 (C₁₅H₂₁ClN₄O₃S). Demonstrated as a GSK-3β inhibitor with neuroprotective effects .

- N-(4-(3-Cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide (23): Contains a cyanophenyl group, molecular weight 265.26 (C₁₅H₁₂N₄O). Exhibits enhanced solubility due to the polar nitrile group .

Comparison :

*Target compound’s formula inferred from structural similarity to .

Structural Insights :

- Sulfonyl and cyanophenyl groups in analogs increase polarity, affecting solubility and protein-binding interactions .

Cyclopropane vs. Cyclobutane Carboxamides

Key Compound :

- N-[3-hydroxy-3-(thiophen-3-yl)propyl]cyclobutanecarboxamide (CAS 2034356-61-9): Cyclobutane analog with molecular formula C₁₂H₁₇NO₂S (MW 239.33) .

Comparison :

| Property | Target Compound (Cyclopropane) | Cyclobutane Analog |

|---|---|---|

| Ring Size | 3-membered | 4-membered |

| Ring Strain | High | Moderate |

| Molecular Weight | ~237.31 | 239.33 |

| Solubility | Likely lower | Higher (larger ring) |

Functional Impact :

Stereochemical and Functional Group Variations

Key Compound :

Comparison :

- Stereochemistry : The target compound lacks defined stereochemistry in the evidence, but chiral centers (if present) could significantly influence bioactivity.

- Substituent Effects : The isopropyl group in the analog increases lipophilicity, whereas the target’s hydroxypropyl-thiophene group balances hydrophilicity and aromatic interactions .

Non-Carboxamide Cyclopropane Derivatives

Key Compound :

- N-[3-(3-chlorophenoxy)propyl]cyclopropanamine: Cyclopropane amine with chlorophenoxy substituent (MW 225.71, C₁₂H₁₆ClNO) .

Comparison :

- Functional Groups : The absence of a carboxamide reduces hydrogen-bonding capacity, likely diminishing target affinity compared to the carboxamide series.

- Chlorophenoxy vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.